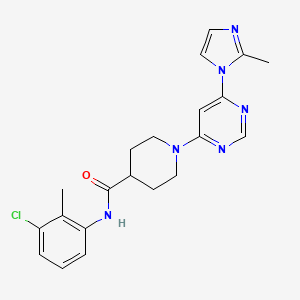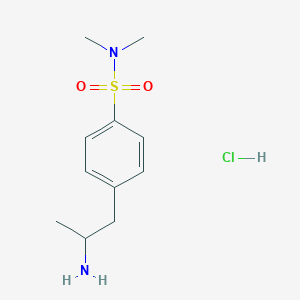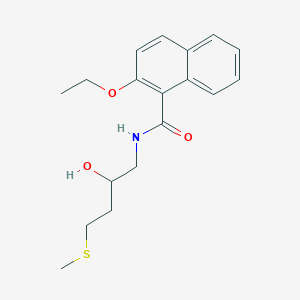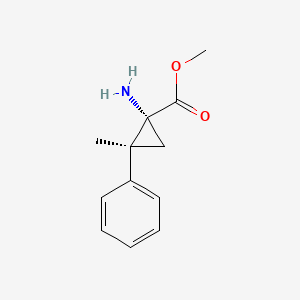
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has gained attention in the scientific community due to its potential therapeutic applications. MAPC is a chiral molecule and exists in two enantiomeric forms, (1R,2S) and (1S,2R).
作用機序
The exact mechanism of action of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate exerts its therapeutic effects through multiple pathways, including the regulation of gene expression, modulation of signaling pathways, and the inhibition of inflammation.
Biochemical and Physiological Effects:
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can inhibit cell proliferation, induce apoptosis, and modulate gene expression. In vivo studies have shown that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can improve cardiac function, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One advantage of using Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate in lab experiments is its potential therapeutic applications in a variety of diseases. Another advantage is its chiral nature, which allows for the study of the individual enantiomers and their effects. However, one limitation is the lack of understanding of the exact mechanism of action, which makes it difficult to optimize the therapeutic potential of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate.
将来の方向性
There are many future directions for the study of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the molecule. Another direction is the exploration of the individual enantiomers and their effects. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate and to optimize its therapeutic potential.
合成法
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively form one enantiomer of the molecule. Resolution of racemic mixtures involves the separation of the two enantiomers using methods such as chromatography or crystallization.
科学的研究の応用
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to improve cardiac function and reduce inflammation.
特性
IUPAC Name |
methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(9-6-4-3-5-7-9)8-12(11,13)10(14)15-2/h3-7H,8,13H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSHQDCJZZXDH-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)OC)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@]1(C(=O)OC)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

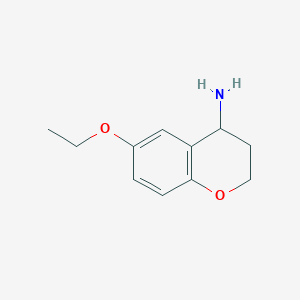
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)


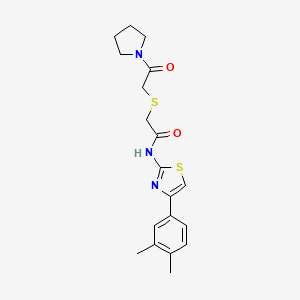
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)
